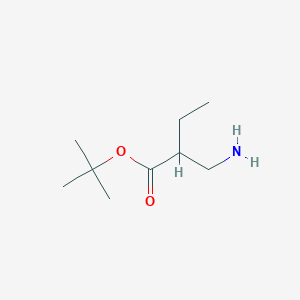

Tert-butyl 2-(aminomethyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

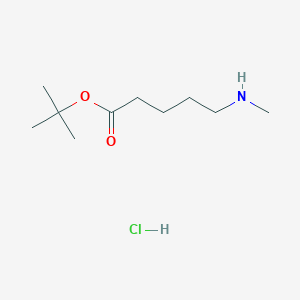

Tert-butyl 2-(aminomethyl)butanoate is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 . It is derived from tert-butylamine and tert-butyl alcohol .

Synthesis Analysis

The synthesis of tert-butyl 2-(aminomethyl)butanoate can be achieved through various methods. One such method involves the use of tert-butyl glycinate and bromoacetyl bromide in a solution of pyridine and methylene dichloride. Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . In this method, a series of room-temperature ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .Molecular Structure Analysis

The molecular structure of tert-butyl 2-(aminomethyl)butanoate consists of a total of 25 bonds. There are 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)butanoate can participate in various chemical reactions. For instance, it can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical And Chemical Properties Analysis

Tert-butyl 2-(aminomethyl)butanoate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Asymmetric Synthesis of Amines

Tert-butyl 2-(aminomethyl)butanoate: is utilized in the asymmetric synthesis of amines, which are fundamental building blocks in the production of various pharmaceuticals. The compound serves as a chiral auxiliary, providing a way to create enantiomerically pure amines that are crucial for the development of drugs with specific desired activities .

N-Heterocycle Formation

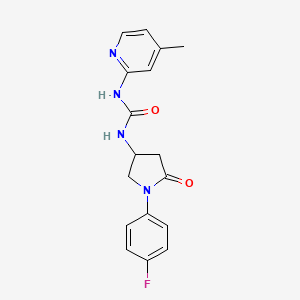

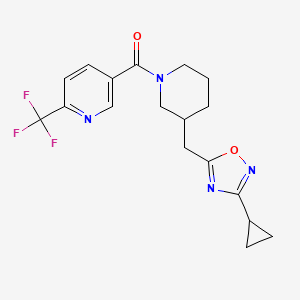

In medicinal chemistry, the formation of N-heterocycles is a key step in the synthesis of many therapeutic agentsTert-butyl 2-(aminomethyl)butanoate plays a role in the synthesis of these heterocycles, particularly in the creation of piperidines, pyrrolidines, and azetidines, which are common cores in bioactive molecules .

Organic Synthesis

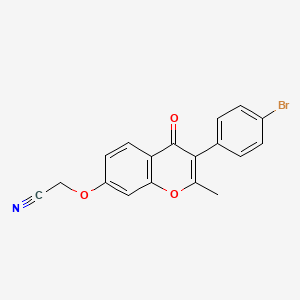

This compound is a valuable reagent in organic synthesis, especially in reactions involving nucleophilic addition to carbonyl groups. It can be used to introduce amino functionalities into various substrates, which is a pivotal step in the synthesis of complex organic molecules .

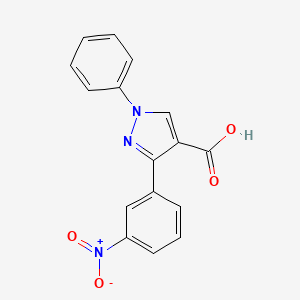

Pharmacological Research

In pharmacology, Tert-butyl 2-(aminomethyl)butanoate is used to develop new compounds with potential therapeutic effects. Its role in the synthesis of enantiopure derivatives is significant for creating more effective and safer pharmaceuticals .

Chemical Research

The compound is also a subject of chemical research, where its properties and reactivity patterns are studied to understand better and improve reaction mechanisms and synthesis routes for industrial applications .

Biochemical Studies

In biochemistry, Tert-butyl 2-(aminomethyl)butanoate can be used to modify peptides and proteins, aiding in the study of biological processes and the development of biotechnological applications .

Safety and Hazards

Tert-butyl 2-(aminomethyl)butanoate is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

将来の方向性

Tert-butyl 2-(aminomethyl)butanoate has potential applications in the field of organic synthesis, particularly in the synthesis of dipeptides . The use of amino acid ionic liquids (AAILs) for organic synthesis is a promising area of research, and the development of new methods for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol could expand the applicability of AAILs .

特性

IUPAC Name |

tert-butyl 2-(aminomethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-7(6-10)8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYKVBSBWJNBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(aminomethyl)butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![N-(4-ethoxyphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2918849.png)

![3,5-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2918851.png)